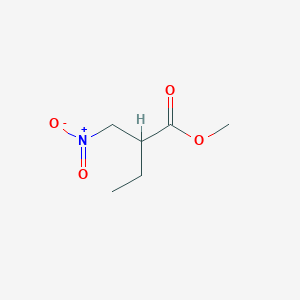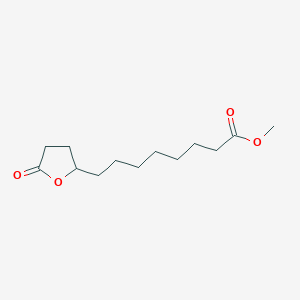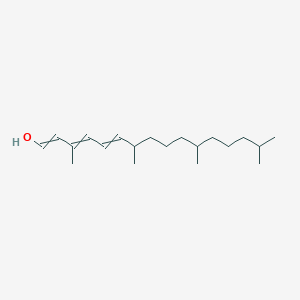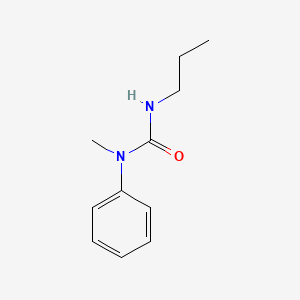
N-Methyl-N-phenyl-N'-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-phenyl-N’-propylurea is an organic compound with the molecular formula C11H16N2O It belongs to the class of N-substituted ureas, which are known for their diverse chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-N’-propylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N-methyl-N-phenylamine with propyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-Methyl-N-phenyl-N’-propylurea, often involves the use of phosgene as a reagent. The reaction of N-methyl-N-phenylamine with phosgene produces the corresponding isocyanate intermediate, which then reacts with propylamine to form the desired urea derivative . This method, while efficient, requires careful handling of phosgene due to its toxicity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-phenyl-N’-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea group to amines.
Substitution: The phenyl and propyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
N-Methyl-N-phenyl-N’-propylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-phenyl-N’-propylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with protein synthesis or cell signaling pathways, resulting in antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-phenylurea: Similar structure but lacks the propyl group.
N-Phenyl-N’-propylurea: Similar structure but lacks the methyl group.
N-Methyl-N’-propylurea: Similar structure but lacks the phenyl group.
Uniqueness
N-Methyl-N-phenyl-N’-propylurea is unique due to the presence of both methyl and propyl groups attached to the urea core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
63098-94-2 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
1-methyl-1-phenyl-3-propylurea |
InChI |
InChI=1S/C11H16N2O/c1-3-9-12-11(14)13(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,12,14) |
Clé InChI |
NGOIMSHGDCPKRL-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
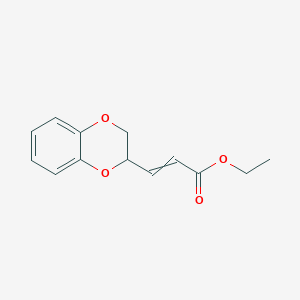
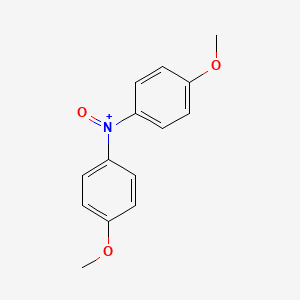
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)
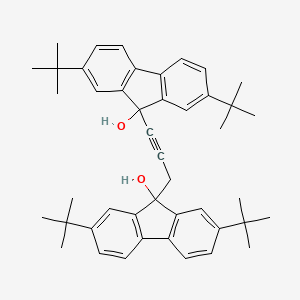
![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)

